3-(5-Fluoro-2-pyrimidinyl)-2-propyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) is an organic compound that features a propynol group attached to a fluorinated pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-pyrimidine and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the alcohol group.
Coupling Reaction: The deprotonated alcohol is then coupled with the fluorinated pyrimidine using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing robust purification processes to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The propynol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols or alkanes.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 2-propynal or 2-propynoic acid.
Reduction: Formation of 2-propyn-1-ol or propane-1-ol.
Substitution: Formation of 3-(5-substituted-2-pyrimidinyl)-2-propyn-1-ol derivatives.
Scientific Research Applications
2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the propynol group can participate in covalent modifications or act as a reactive handle for further functionalization. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Propyn-1-ol,3-(5-chloro-2-pyrimidinyl)-(9CI)
- 2-Propyn-1-ol,3-(5-bromo-2-pyrimidinyl)-(9CI)
- 2-Propyn-1-ol,3-(5-iodo-2-pyrimidinyl)-(9CI)
Uniqueness
2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions. Fluorine’s high electronegativity and small size can enhance binding affinity to biological targets and improve metabolic stability, making this compound particularly valuable in medicinal chemistry.
Properties
Molecular Formula |
C7H5FN2O |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H5FN2O/c8-6-4-9-7(10-5-6)2-1-3-11/h4-5,11H,3H2 |
InChI Key |
BAYFWSPMFFRFQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C#CCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.